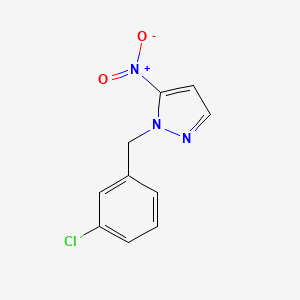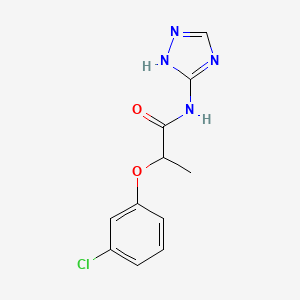
2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a chlorophenoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate halogenated reagent to form the chlorophenoxy intermediate.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Amidation Reaction: The final step involves the reaction of the chlorophenoxy intermediate with the triazole derivative to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide: Similar structure with a different position of the chlorine atom.
2-(3-bromophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide: Similar structure with a bromine atom instead of chlorine.
2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide: Similar structure with a different triazole isomer.
Uniqueness
2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H11ClN4O2 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C11H11ClN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-3-8(12)5-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
KOEXNUWWMPEIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907774.png)
![1-{[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}piperidine-3-carboxamide](/img/structure/B10907781.png)
![1-propylchromeno[3,4-d]imidazol-4-one](/img/structure/B10907796.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B10907797.png)
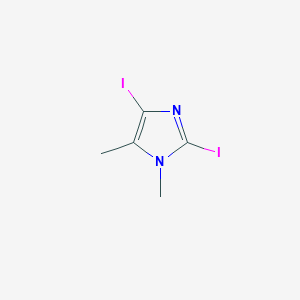
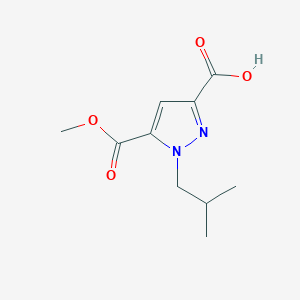
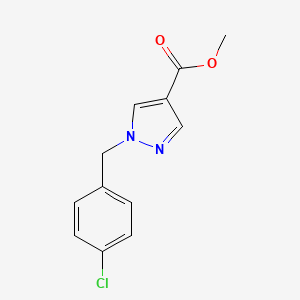
![[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10907834.png)
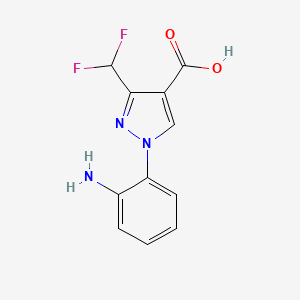

![N-benzyl-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10907841.png)
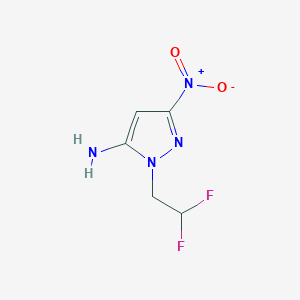
![N-cyclopropyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907843.png)
